![molecular formula C9H8N2O3S2 B2404326 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid CAS No. 890594-70-4](/img/structure/B2404326.png)
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid, also known as 3-TPA, is a thiophene-containing carboxylic acid that has been used in a variety of scientific research applications. It is a synthetic organic compound that has been studied for its ability to modulate the activity of various enzymes and receptors, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Hybrid Oxadiazole Scaffolds : A study by Nazir et al. (2018) described the synthesis of various oxadiazole scaffolds, including compounds similar to 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. These compounds showed potential as urease inhibitors, indicating their relevance in therapeutic agent design (Nazir et al., 2018).
Corrosion Inhibition : Research by Ammal et al. (2018) explored oxadiazole derivatives as corrosion inhibitors. Their findings suggest that similar compounds to this compound could be effective in protecting metals from corrosion (Ammal et al., 2018).
Synthesis of Conjugated Oxadiazoles : Kudelko and Wróblowska (2014) synthesized derivatives of 1,3,4-oxadiazoles, including compounds structurally related to this compound. This research contributes to the understanding of the synthesis process and potential applications of these compounds (Kudelko & Wróblowska, 2014).
Pharmacological Applications : Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, demonstrating their potential in antimicrobial applications. This suggests possible biomedical uses for similar compounds (Gul et al., 2017).
Potential in Photovoltaic Applications
- Low-Bandgap Polymer Construction : Zhu et al. (2015) introduced 1,3,4-oxadiazole into thieno[3,4-b]thiophene, leading to the construction of low-bandgap polymers. This work suggests that derivatives of this compound could be valuable in photovoltaic applications (Zhu et al., 2015).
特性
IUPAC Name |
3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7(13)3-5-16-9-11-10-8(14-9)6-2-1-4-15-6/h1-2,4H,3,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXUSPKFMMUAQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

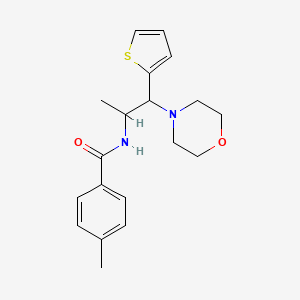
![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)
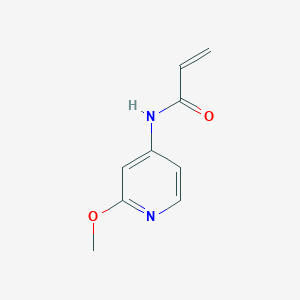
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)
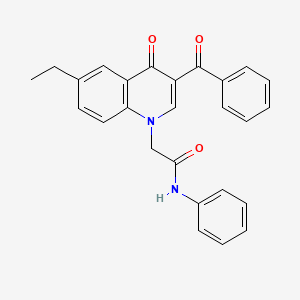

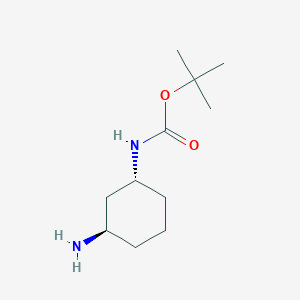
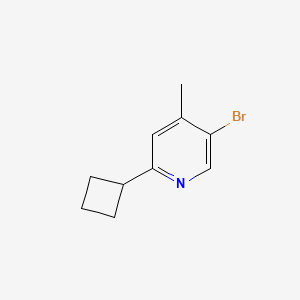
![2-[1,3-benzothiazol-2-yl-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]amino]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2404256.png)
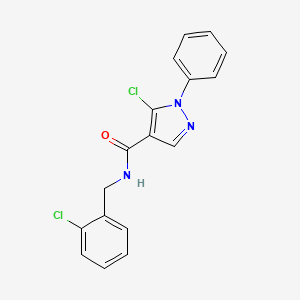
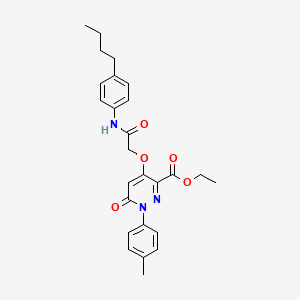
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone](/img/structure/B2404262.png)
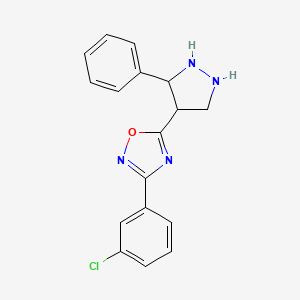
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2404266.png)